2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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Overview
Description
2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique fused ring structure, which includes a thiazole ring and a quinazoline ring. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with thiourea in the presence of a base such as sodium ethoxide can yield the desired thiazoloquinazoline structure . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents such as chloroform or dichloromethane, with catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the thiazoloquinazoline scaffold.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole ring but differ in the fused ring structure.
Quinazolinones: These compounds have a quinazoline ring but lack the thiazole moiety.
Thiazolopyridines: These compounds combine thiazole and pyridine rings, offering different biological activities.
Uniqueness
2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N2OS |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-methyl-1-phenyl-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H12N2OS/c1-11-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16(20)18-17(19)21-11/h2-10H,1H3 |
InChI Key |
YMIKRHZRWIYQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3C(=O)N=C2S1)C4=CC=CC=C4 |
Origin of Product |
United States |
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